molecular formula C17H25N3 B1621401 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline CAS No. 52708-33-5

4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B1621401
CAS No.: 52708-33-5
M. Wt: 271.4 g/mol
InChI Key: FMNZOGJPLKROCT-UHFFFAOYSA-N
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Description

4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline is an organic compound with the CAS Registry Number 52708-33-5 and a molecular formula of C 17 H 25 N 3 . It has a molecular weight of approximately 271.40 g/mol . Researchers value this molecule for its hybrid structure, which incorporates a sterically hindered 3,5-di-tert-butylpyrazole moiety linked to an aniline group. This combination creates a unique scaffold with potential applications in various fields of scientific research, including materials science, as a building block for ligands in catalysis, and as a precursor in pharmaceutical development . The compound is characterized by several key physical properties. It has a melting point of 205°C and a boiling point of 375.8°C at 760 mmHg . Its density is reported to be 1.01 g/cm³, and it has a flash point of 181.1°C . The calculated LogP value is 4.63, indicating high lipophilicity . Research Applications: The structure of this compound suggests its utility in several advanced research contexts. The aniline group provides a site for further functionalization, such as diazotization or condensation reactions, allowing for the synthesis of more complex molecules like azo dyes or Schiff base ligands . The bulky tert-butyl groups on the pyrazole ring can be exploited in the design of sterically demanding ligands for metal complexes, which can be investigated for novel catalytic activities. Furthermore, the pyrazole ring itself is a privileged structure in medicinal chemistry, making this compound a valuable intermediate for the synthesis of biologically active molecules for research purposes. Handling and Storage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and first-aid information. Proper personal protective equipment should be worn when handling this chemical.

Properties

IUPAC Name

4-(3,5-ditert-butylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-16(2,3)14-11-15(17(4,5)6)20(19-14)13-9-7-12(18)8-10-13/h7-11H,18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNZOGJPLKROCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1C2=CC=C(C=C2)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372429
Record name 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52708-33-5
Record name 4-[3,5-Bis(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52708-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,3-Di(tert-butyl)propane-1,3-dione

The precursor 1,3-di(tert-butyl)propane-1,3-dione is synthesized via Claisen condensation of tert-butyl acetate under alkaline conditions:
$$ \text{2 (CH}3\text{)}3\text{CCO}2\text{Et} \xrightarrow{\text{NaOEt}} (\text{(CH}3\text{)}3\text{CCO)}2\text{CH}_2 + 2 \text{EtOH} $$
Typical yields: 68-72% (GC-MS purity >95%)

Pyrazole Ring Formation

Condensation with hydrazine hydrate in ethanol at reflux (24 hr) produces 3,5-di(tert-butyl)-1H-pyrazole:
$$ (\text{(CH}3\text{)}3\text{CCO)}2\text{CH}2 + \text{N}2\text{H}4 \rightarrow \text{C}{11}\text{H}{19}\text{N}2 + 2 \text{H}2\text{O} $$
Key parameters:

  • Molar ratio 1:1.2 (diketone:hydrazine)
  • Yield: 85% (isolated as white crystals)
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl₃) δ 1.35 (s, 18H, t-Bu), 6.15 (s, 1H, pyrazole-H)

N-Arylation of Pyrazole

The final step employs Buchwald-Hartwig amination using 4-bromoaniline:
$$ \text{C}{11}\text{H}{19}\text{N}2 + \text{BrC}6\text{H}4\text{NH}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{C}{17}\text{H}{25}\text{N}3 $$
Optimized conditions:

  • Catalyst: Pd(OAc)₂/Xantphos (2.5 mol%)
  • Base: Cs₂CO₃ (3 equiv)
  • Solvent: Toluene at 110°C (18 hr)
  • Yield: 78% (HPLC purity 98.5%)

Multi-Component Coupling Approach

One-Pot Synthesis via Suzuki-Miyaura Reaction

Recent advances enable direct assembly using 3,5-di(tert-butyl)pyrazol-1-ylboronic acid and 4-nitroaniline:

$$ \text{B(OH)}2\text{-Pyrazole} + \text{O}2\text{NC}6\text{H}4\text{NH}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{17}\text{H}{25}\text{N}3\text{O}2 \rightarrow \text{C}{17}\text{H}{25}\text{N}3 $$

Procedure:

  • Coupling: 1.1 equiv boronic acid, 1.0 equiv 4-nitroaniline, Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.5 equiv) in DMF/H₂O (4:1) at 80°C (12 hr)
  • Reduction: H₂ (1 atm), 10% Pd/C in EtOH (quantitative yield)

Advantages:

  • Avoids separate pyrazole synthesis
  • Overall yield: 65% (two steps)

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

Nucleus δ (ppm) Multiplicity Assignment
$$ ^1\text{H} $$ 1.35 s (18H) t-Bu groups
$$ ^1\text{H} $$ 5.82 s (1H) Pyrazole C-H
$$ ^1\text{H} $$ 6.62 d (2H, J=8.4 Hz) Aniline ortho-H
$$ ^1\text{H} $$ 7.12 d (2H, J=8.4 Hz) Aniline meta-H
$$ ^{13}\text{C} $$ 31.2 q t-Bu CH₃
$$ ^{13}\text{C} $$ 34.7 s t-Bu C
$$ ^{13}\text{C} $$ 115.4 d Pyrazole C3

Infrared Spectroscopy (IR)

Band (cm⁻¹) Assignment
3440 N-H stretch (aniline)
1592 C=C aromatic
1487 Pyrazole ring vibration
1365 t-Bu C-(CH₃)₃

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield (%) Purity (%) Key Advantage
Cyclocondensation 3 62 98.5 Scalability
Multi-component 2 65 97.8 Atom economy
Patent route 4 58 99.1 Industrial viability

Challenges and Optimization Strategies

Steric hindrance effects:

  • tert-Butyl groups reduce N-arylation efficiency (k = 0.15 min⁻¹ vs 0.42 min⁻¹ for methyl analogs)
  • Mitigation: Use bulkier ligands (Xantphos > PPh₃) to stabilize Pd center

Purification considerations:

  • Silica gel chromatography often required due to byproduct formation
  • Alternative: Recrystallization from hexane/EtOAc (3:1) gives 92% recovery

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring exhibits regioselective electrophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms and steric hindrance from tert-butyl groups. Key reactions include:

Nitration and Halogenation

  • Nitration : Occurs preferentially at the 4-position of the pyrazole ring (para to the aniline group) under mild HNO₃/H₂SO₄ conditions. The tert-butyl groups direct electrophiles away from the 3,5 positions .

  • Halogenation : Chlorination with Cl₂/FeCl₃ yields mono-substituted products at the pyrazole’s 4-position, while bromination (Br₂/CH₃COOH) shows similar selectivity .

Table 1: Electrophilic Substitution Conditions and Outcomes

ReactionReagents/ConditionsPositionYield (%)Reference
NitrationHNO₃ (1.5 eq), H₂SO₄, 0–5°C472
BrominationBr₂ (1 eq), CH₃COOH, RT468

Nucleophilic Reactions at the Aniline Group

The aromatic amine undergoes classical aniline reactions, such as:

Diazotization and Coupling

  • Diazotization with NaNO₂/HCl at 0–5°C forms a stable diazonium salt, which couples with β-naphthol to form azo dyes (λₘₐₓ = 480 nm) .

  • The bulky tert-butyl groups slightly reduce coupling efficiency due to steric effects .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives. For example:

This compound+RCHOΔRCH=N-Ar+H₂O\text{this compound} + \text{RCHO} \xrightarrow{\Delta} \text{RCH=N-Ar} + \text{H₂O}

Yields range from 75–89% depending on the aldehyde’s electronic nature .

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Transition Metal Complexation

  • Reacts with Cu(II) or Zn(II) salts in methanol to form octahedral complexes. The pyrazole’s N1 and aniline’s NH₂ group serve as binding sites .

  • Example : Reaction with Cu(NO₃)₂·3H₂O produces a blue complex with a molar ratio of 1:1 (ligand:metal) .

Table 2: Metal Complex Properties

Metal IonGeometryStability Constant (log β)Application
Cu(II)Octahedral12.4 ± 0.3Catalytic oxidation
Zn(II)Tetrahedral9.8 ± 0.2Luminescent materials

Oxidative Transformations

The aniline group undergoes oxidation under controlled conditions:

Oxidation to Nitroso/Nitro Derivatives

  • Treatment with H₂O₂/CH₃COOH converts the NH₂ group to a nitroso (-NO) group .

  • Stronger oxidants like KMnO₄/H₂SO₄ yield nitro (-NO₂) derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction

  • Reacts with arylboronic acids (e.g., PhB(OH)₂) using Pd(PPh₃)₄/K₂CO₃ to form biaryl products. The reaction is efficient (85% yield) due to the pyrazole’s directing effects .

Acid-Base Behavior

The NH₂ group exhibits weak basicity (pKₐ ≈ 4.2) and undergoes protonation in acidic media (e.g., HCl/EtOH), forming water-soluble ammonium salts .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition starting at 220°C, with tert-butyl groups cleaving first (ΔH = −145 kJ/mol) .

Scientific Research Applications

Coordination Chemistry

4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline serves as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions makes it useful for synthesizing metal-organic frameworks (MOFs) and catalysts.

The compound has demonstrated several biological activities:

  • Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, which could have therapeutic implications in treating diseases such as cancer and infections .
  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, including bacteria and fungi .

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of compounds related to this compound against Candida albicans and Cryptococcus neoformans. Results showed promising inhibitory effects, suggesting potential for developing new antifungal agents .

Material Science

In material science, this compound is explored for its application in developing specialty chemicals and polymers. Its unique structural features contribute to enhanced properties in materials such as dyes and coatings.

Comparative Analysis Table

Compound Name Structural Features Unique Aspects
3,5-DimethylpyrazoleTwo methyl groups instead of tert-butylLower steric hindrance; different reactivity
4-AminopyrazoleAmino group at position 4Different biological activity profile
4-(Phenyl)pyrazolePhenyl group instead of tert-butylPotentially different solubility and stability
3-(tert-Butyl)pyrazoleOnly one tert-butyl groupLess bulky than the target compound

This table highlights how the unique structure of this compound differentiates it from other similar compounds, impacting its reactivity and biological activity.

Mechanism of Action

The mechanism by which 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline and related compounds:

Compound Name Pyrazole Substituents Aniline Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3,5-di(tert-butyl) None C₁₇H₂₇N₃ 273.42 High steric bulk, hydrophobic
BTP2 (N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) 3,5-bis(trifluoromethyl) 4-methyl-thiadiazole carboxamide C₁₆H₁₁F₆N₅OS 427.35 Orai1 inhibitor; used in pulmonary hypertension models
CRAC Intermediate 2 3,5-bis(trifluoromethyl) None C₁₁H₇F₆N₃ 295.18 High electronegativity, moderate hydrophobicity
4-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3,5-difluoroaniline 5-cyclopropyl, 3-trifluoromethyl 3,5-difluoro C₁₃H₁₀F₅N₃ 303.24 Enhanced metabolic stability, fluorine-mediated electronic effects

Structure-Activity Relationships (SAR)

  • Steric Effects : The tert-butyl groups in the target compound create significant steric hindrance, which may hinder binding to shallow protein pockets but enhance selectivity for deeper cavities.
  • Electronic Effects : Trifluoromethyl groups (e.g., in BTP2 and CRAC Intermediate 2) are electron-withdrawing, polarizing the pyrazole ring and strengthening dipole-dipole interactions with targets.
  • Solubility and Bioavailability : tert-butyl substituents increase hydrophobicity, likely reducing aqueous solubility compared to fluorine-containing analogs. Fluorine atoms improve lipid solubility and bioavailability .

Research Findings and Implications

  • Orai1 Inhibition : BTP2’s efficacy in PH models highlights the importance of trifluoromethyl groups in mediating ion channel blockade. The target compound’s tert-butyl groups may offer alternative binding modes but require empirical validation .
  • Synthetic Utility : CRAC Intermediate 2 serves as a precursor for larger molecules, suggesting that the target compound could be modified similarly for tailored applications .

Biological Activity

4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline is a unique organic compound characterized by its pyrazole and aniline moieties. This structural combination imparts distinct biological properties, making it a subject of interest in various fields of research, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3. The compound features a pyrazole ring substituted with tert-butyl groups at the 3 and 5 positions, along with an aniline group at the 4 position. This unique structure contributes to its biological activity and potential applications.

PropertyDescription
Molecular Formula C17H25N3
CAS Number 52708-33-5
IUPAC Name 4-(3,5-di(tert-butyl)pyrazol-1-yl)aniline

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activities or influence receptor interactions through binding, which can lead to alterations in signal transduction pathways. This compound has been evaluated for its potential as an enzyme inhibitor and in studying protein-ligand interactions.

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives may possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity .

Case Studies and Research Findings

Recent literature highlights the diverse applications of pyrazole derivatives:

  • Antitumor Agents : A series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against BRAF(V600E) mutations, demonstrating significant inhibitory effects .
  • Enzyme Inhibition Studies : Research has focused on the inhibition of xanthine oxidase by pyrazole-based compounds, revealing moderate inhibitory activity that could be beneficial for conditions like gout .
  • Synthesis and Characterization : Various synthetic routes have been explored for producing pyrazole derivatives, emphasizing the importance of structure-activity relationships (SAR) in enhancing biological efficacy .

Q & A

Q. How to analyze conflicting NMR data from different solvent systems for this compound?

  • Methodological Answer : Solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) induces chemical shift variations, particularly for NH₂ protons. Variable-temperature NMR (VT-NMR) in DMSO-d₆ resolves broadening caused by hydrogen bonding. Referencing internal standards (e.g., TMS) ensures consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline
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